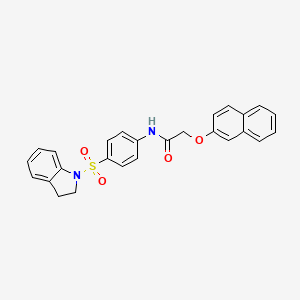

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4S/c29-26(18-32-23-12-9-19-5-1-2-7-21(19)17-23)27-22-10-13-24(14-11-22)33(30,31)28-16-15-20-6-3-4-8-25(20)28/h1-14,17H,15-16,18H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNAIRKXJZBYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps:

Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

Coupling with 4-Aminophenyl Acetic Acid: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminophenyl acetic acid in the presence of a base such as triethylamine to form N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid.

Esterification with Naphthalen-2-ol: The N-(4-(indolin-1-ylsulfonyl)phenyl) acetic acid is esterified with naphthalen-2-ol using a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and naphthalene moieties.

Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural complexity.

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

Anti-inflammatory: Potential anti-inflammatory properties due to the presence of sulfonyl and acetamide groups.

Anticancer: Investigation into its ability to inhibit cancer cell growth.

Industry

Materials Science: Use in the development of new materials with specific electronic or optical properties.

Polymer Chemistry: Incorporation into polymers to modify their physical properties.

Mechanism of Action

The mechanism of action of N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide is not fully understood but is believed to involve:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways: Modulation of signaling pathways involved in inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Indole-Based Acetamide Derivatives

| Compound ID | Substituents | Molecular Features | Yield (%) | Melting Point (°C) | Notable Activity |

|---|---|---|---|---|---|

| 10j | 3-Cl, 4-F-phenyl | Chloro/fluoro substitution | 8 | 192–194 | Anticancer (Bcl-2/Mcl-1) |

| 10k | Naphthalen-1-yl | Bulky aromatic side chain | 6 | 175–176 | Enhanced lipophilicity |

| Main Compound | Indolin-1-ylsulfonyl, naphthalen-2-yloxy | Sulfonyl bridge, naphthyloxy group | N/A | N/A | Biochemical intermediate |

Structural Insights :

Triazole-Linked Acetamides (–4)

Compounds such as 6m (C₂₁H₁₈ClN₄O₂, MW 393.11 g/mol) and 7a (C₂₁H₁₈N₄O₂) feature triazole rings formed via 1,3-dipolar cycloaddition.

| Parameter | 6m | Main Compound |

|---|---|---|

| Core Structure | Triazole-acetamide | Indole-sulfonyl-acetamide |

| Key Substituents | 4-Chlorophenyl, triazole | Indolinylsulfonyl, naphthoxy |

| Synthesis | Click chemistry (Cu-catalyzed) | Likely sulfonylation/amide coupling |

| Bioactivity | Antifungal/antibacterial* | Undisclosed (intermediate) |

*Triazole derivatives are known for antimicrobial activity due to heterocyclic stability .

Sulfonamide-Containing Analogs

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): Features a nitro group and methylsulfonyl moiety. The nitro group enhances electrophilicity, aiding in heterocyclic synthesis, while the sulfonyl group improves metabolic stability .

- N-{4-[(Acetylamino)sulfonyl]phenyl}-2-(1-naphthyl)acetamide (): Shares a naphthyl-acetamide core but includes an acetylsulfamoyl group (MW 382.43 g/mol), making it lighter than the main compound. The acetylated sulfonamide may reduce reactivity compared to the indolinylsulfonyl group .

Phenoxyacetamide Derivatives ()

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (MW ~450 g/mol) shares structural motifs:

- 4-Chlorophenoxy vs. naphthalen-2-yloxy: The latter’s larger aromatic system may enhance π-π stacking in target binding.

- Indole-2-carboxamide vs.

Key Research Findings

- Anticancer Potential: Indole derivatives () show Bcl-2/Mcl-1 inhibition, suggesting the main compound’s indolinyl group could confer similar activity if tested .

- Synthetic Flexibility : The sulfonyl bridge in the main compound allows for modular derivatization, akin to triazole-based click chemistry in –4 .

- Pharmacokinetics : Bulky naphthyloxy groups (main compound) may improve membrane permeability compared to smaller substituents (e.g., 10j’s chloro/fluoro groups) but could reduce aqueous solubility .

Biological Activity

N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure includes an indolin sulfonamide moiety linked to a naphthalenic ether, which is expected to influence its biological activity through various mechanisms.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study involving N-phenylacetamide derivatives showed that modifications in the chemical structure could significantly affect anticonvulsant efficacy in animal models. The study highlighted that certain structural features, such as lipophilicity and the presence of specific functional groups, play critical roles in enhancing biological activity .

Table 1: Summary of Anticonvulsant Activity of Related Compounds

| Compound | Dose (mg/kg) | MES Test Protection | Time Interval |

|---|---|---|---|

| Compound 19 | 300 | Yes | 0.5 h |

| Compound 14 | 100 | Yes | 4 h |

| Compound 24 | 100 | Yes | 0.5 h |

The results indicate that structural modifications can lead to variations in the onset and duration of anticonvulsant action, suggesting a need for further exploration of structure-activity relationships (SAR).

Anti-Cancer Activity

The biological activity of this compound has also been investigated in the context of cancer treatment. Compounds with similar sulfonamide structures have shown promise as anti-cancer agents by inhibiting specific pathways involved in tumor growth and proliferation. For instance, sulfonamide derivatives have been implicated in the inhibition of carbonic anhydrase, which is crucial for tumor acidity regulation .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group can interact with enzymes like carbonic anhydrase, leading to altered cellular pH and reduced tumor growth.

- Modulation of Receptor Activity : The indolin moiety may influence receptor signaling pathways, particularly those involved in neuronal excitability and cancer cell proliferation.

- Non-Covalent Interactions : The compound's structure allows for various non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which can stabilize its binding to target proteins or receptors.

Case Study 1: Anticonvulsant Screening

A series of related compounds were synthesized and screened for their anticonvulsant activity using the maximal electroshock (MES) test. The study revealed that certain derivatives exhibited significant protective effects against seizures at specific dosages, indicating their potential as new antiepileptic drugs.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that compounds similar to this compound could inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms. This highlights the importance of further investigations into their therapeutic potential.

Q & A

What are the standard synthetic routes for N-(4-(indolin-1-ylsulfonyl)phenyl)-2-(naphthalen-2-yloxy)acetamide, and how are intermediates characterized?

Basic

The synthesis typically involves sequential coupling reactions. A common approach is:

Sulfonylation : Reacting indoline with a sulfonyl chloride derivative to form the indolin-1-ylsulfonyl intermediate.

Acetamide coupling : Introducing the naphthalen-2-yloxyacetamide moiety via carbodiimide-mediated coupling (e.g., using TBTU as an activating agent) .

Intermediates are characterized using:

- TLC (hexane:ethyl acetate, 9:3) to monitor reaction progress.

- Melting point analysis (e.g., 175–194°C for related compounds) .

- NMR spectroscopy (¹H and ¹³C) to confirm functional groups and regiochemistry .

- HRMS for molecular weight validation (e.g., ±0.5 ppm accuracy) .

How can researchers optimize reaction yields when synthesizing sulfonamide-linked acetamide derivatives?

Advanced

Low yields (e.g., 6–17% in ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Temperature control : Maintaining reactions at 0–5°C during coupling steps to minimize decomposition .

- Activating agents : Using TBTU instead of EDCl/HOBt for improved efficiency in amide bond formation .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate pure products .

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) on phenyl rings enhance reactivity but may require adjusted stoichiometry .

What spectroscopic methods are critical for confirming the structure of this compound?

Basic

Key techniques include:

- ¹H NMR : Peaks at δ 7.2–8.5 ppm for aromatic protons (naphthalene and indoline), δ 4.5–5.5 ppm for ether-linked CH₂ groups, and δ 10–12 ppm for sulfonamide NH .

- ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide) and ~150 ppm (sulfonamide) .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) .

- HRMS : Exact mass matching within 0.5 ppm to confirm molecular formula .

What strategies address discrepancies in biological activity data across similar indole-sulfonamide derivatives?

Advanced

Contradictory activity results (e.g., varying IC₅₀ values) may stem from:

- Structural nuances : Substituent positioning (e.g., para-nitro vs. ortho-chloro) alters target binding. Compare analogues like 10j (chloro/fluoro) and 10l (nitro) .

- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times. Validate using standardized protocols (e.g., MTT assays at 48h) .

- Solubility factors : Low aqueous solubility (common in naphthalene derivatives) can skew in vitro results. Use DMSO controls and quantify cellular uptake via HPLC .

How does X-ray crystallography contribute to understanding the molecular interactions of this compound?

Advanced

Single-crystal X-ray analysis reveals:

- Conformational flexibility : The naphthalene-oxy group adopts a planar orientation, facilitating π-π stacking with protein targets (e.g., Bcl-2) .

- Hydrogen bonding : Sulfonamide NH forms intermolecular bonds with carbonyl oxygens (e.g., C9—H9B⋯O3 interactions), stabilizing the bioactive conformation .

- Torsional angles : Nitro or chloro substituents induce torsional strain (e.g., O1—N1—C3—C2 = -16.7°), affecting binding pocket compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.